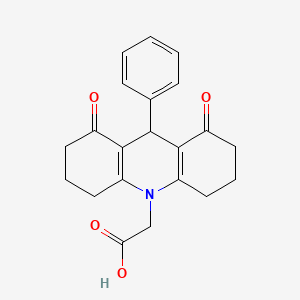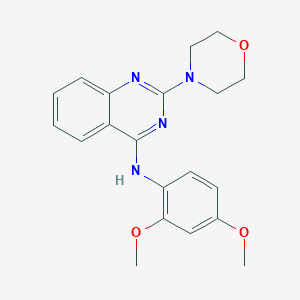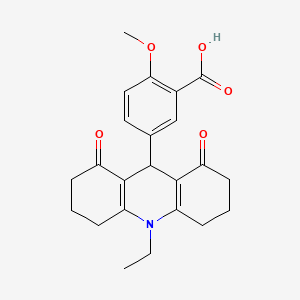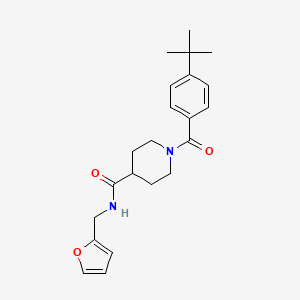![molecular formula C23H34N2O2 B3446507 1-(4-tert-butylbenzoyl)-4-[(4-methyl-1-piperidinyl)carbonyl]piperidine](/img/structure/B3446507.png)
1-(4-tert-butylbenzoyl)-4-[(4-methyl-1-piperidinyl)carbonyl]piperidine
説明
1-(4-tert-butylbenzoyl)-4-[(4-methyl-1-piperidinyl)carbonyl]piperidine, also known as BOC-4-Me-Pip, is a chemical compound that has been extensively used in scientific research. This compound belongs to the class of piperidine-based compounds and has shown promising results in various studies.
科学的研究の応用
1-(4-tert-butylbenzoyl)-4-[(4-methyl-1-piperidinyl)carbonyl]piperidine has been extensively used in scientific research as a tool to study various biological processes. It has been shown to be a potent inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system. This compound has also been used as a ligand for various receptors such as the sigma-1 receptor and the N-methyl-D-aspartate (NMDA) receptor. Additionally, this compound has been used as a precursor for the synthesis of other compounds that have potential therapeutic applications.
作用機序
The mechanism of action of 1-(4-tert-butylbenzoyl)-4-[(4-methyl-1-piperidinyl)carbonyl]piperidine is complex and involves multiple targets. As an acetylcholinesterase inhibitor, it prevents the breakdown of acetylcholine, a neurotransmitter that is involved in various physiological processes. As a ligand for the sigma-1 receptor, this compound modulates the activity of this receptor, which is involved in various cellular processes such as calcium signaling and apoptosis. As a ligand for the NMDA receptor, this compound modulates the activity of this receptor, which is involved in synaptic plasticity and learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. As an acetylcholinesterase inhibitor, it increases the levels of acetylcholine in the nervous system, which can lead to improved cognitive function. As a ligand for the sigma-1 receptor, this compound has been shown to have neuroprotective effects and can prevent cell death in various models of neurodegenerative diseases. As a ligand for the NMDA receptor, this compound can modulate synaptic plasticity, which can lead to improved learning and memory.
実験室実験の利点と制限
1-(4-tert-butylbenzoyl)-4-[(4-methyl-1-piperidinyl)carbonyl]piperidine has several advantages for lab experiments. It is a potent inhibitor of acetylcholinesterase and can be used to study the role of acetylcholine in various physiological processes. It is also a ligand for the sigma-1 receptor and the NMDA receptor, which makes it a versatile tool for studying various cellular processes. However, this compound has some limitations for lab experiments. It has low water solubility, which can make it difficult to work with in aqueous solutions. Additionally, it has a relatively short half-life, which can limit its effectiveness in some experiments.
将来の方向性
There are several future directions for research on 1-(4-tert-butylbenzoyl)-4-[(4-methyl-1-piperidinyl)carbonyl]piperidine. One area of research is the development of new compounds based on this compound that have improved properties such as increased water solubility and longer half-life. Another area of research is the study of the effects of this compound on various disease models such as Alzheimer's disease and Parkinson's disease. Additionally, the role of this compound in synaptic plasticity and learning and memory can be further explored. Finally, the development of new methods for the synthesis of this compound and related compounds can lead to improved yields and reduced costs.
特性
IUPAC Name |
[1-(4-tert-butylbenzoyl)piperidin-4-yl]-(4-methylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2O2/c1-17-9-13-24(14-10-17)22(27)19-11-15-25(16-12-19)21(26)18-5-7-20(8-6-18)23(2,3)4/h5-8,17,19H,9-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFLZDQAWOEAFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-(4-chlorophenyl)-2-[(5-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)thio]ethanone](/img/structure/B3446445.png)
![4-fluoro-N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B3446450.png)
![6-acetyl-2-(5-chloro-2-hydroxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3446462.png)
![1-(4-tert-butylbenzoyl)-N-[2-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B3446464.png)
![1-{[1-(4-tert-butylbenzoyl)-4-piperidinyl]carbonyl}azepane](/img/structure/B3446472.png)

![3-fluoro-N-(7-methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)benzamide](/img/structure/B3446488.png)
![N-cyclohexyl-1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3446491.png)
![N-(7-methoxy-8-methyl-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)nicotinamide](/img/structure/B3446510.png)

![1-[(2,5-dichlorophenyl)sulfonyl]-N-(3-methoxyphenyl)-4-piperidinecarboxamide](/img/structure/B3446524.png)